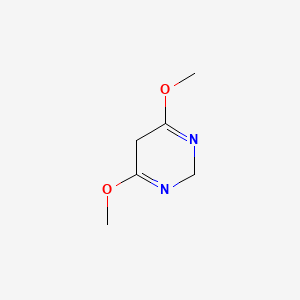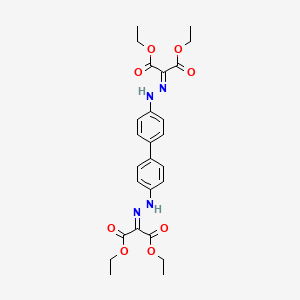
2,6-Dimethyl-4-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-propylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methyl groups and one propyl group attached to the benzene ring, specifically at the 2, 6, and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propylaniline can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Another method involves the reduction of 2,6-dimethyl-4-nitropropylbenzene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing chemical reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitro compounds is a preferred method due to its efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions are typical reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
2,6-Dimethyl-4-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethyl-4-propylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: Lacks the propyl group, making it less hydrophobic.
4-Propylaniline: Lacks the methyl groups, affecting its steric and electronic properties.
2,4,6-Trimethylaniline: Contains an additional methyl group, altering its reactivity and solubility.
Uniqueness
2,6-Dimethyl-4-propylaniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and propyl groups provides a balance of steric hindrance and hydrophobicity, making it a valuable compound for various applications.
特性
CAS番号 |
93359-87-6 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
2,6-dimethyl-4-propylaniline |
InChI |
InChI=1S/C11H17N/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5,12H2,1-3H3 |
InChIキー |
XCAXUUTZSDAIEJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C(=C1)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)

![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)



![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)


